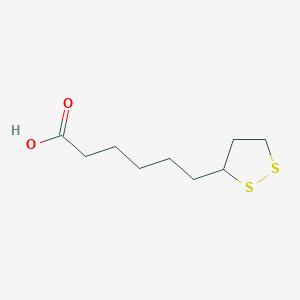

6-(1,2-Dithiolan-3-yl)hexanoic acid

説明

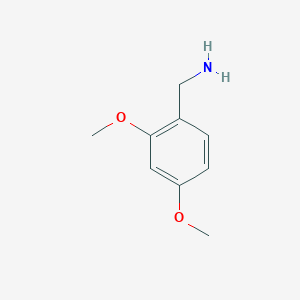

“6-(1,2-Dithiolan-3-yl)hexanoic acid” is a chemical compound with the molecular formula C9H16O2S2 . It is an analogue containing 1,2-dithiolane-3-alkyl .

Synthesis Analysis

The synthesis of 1,2-dithiolane derivatives, including “6-(1,2-Dithiolan-3-yl)hexanoic acid”, involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The synthesis of new analogues containing 1,2-dithiolane-3-alkyl and protected or free catechol moieties connected through heteroaromatic rings such as triazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, tetrazole or thiazole has been reported .Molecular Structure Analysis

The molecular structure of “6-(1,2-Dithiolan-3-yl)hexanoic acid” consists of a 1,2-dithiolane ring attached to a hexanoic acid chain . The average mass of the molecule is 220.352 Da and the monoisotopic mass is 220.059174 Da .科学的研究の応用

Treatment of Metabolic Disorders

“6-(1,2-Dithiolan-3-yl)hexanoic acid”, also known as lipoic acid, has been used in the treatment of metabolic disorders such as diabetes. It modulates insulin receptors and 5’-AMP-activated protein kinase (AMPK) levels, which are crucial for glucose metabolism .

Neuroprotective Agent

Research has shown that derivatives of this compound have neuroprotective activity. They protect neurons from oxidative stress, which is a key factor in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Therapy

The compound’s antioxidant properties make it a candidate for treating conditions caused by oxidative stress. It can scavenge free radicals, thereby protecting cells from damage .

Heavy Metal Intoxication Antidote

Due to its chelating properties, “6-(1,2-Dithiolan-3-yl)hexanoic acid” can be used as an antidote for heavy metal intoxication, binding to metals and aiding in their excretion from the body .

Anti-Inflammatory Applications

The compound has been found to reduce levels of C-reactive proteins and inflammation biomarkers, suggesting its use in anti-inflammatory therapies .

Obesity Management

It has been implicated in the management of obesity. Its role in improving lipid profiles and reducing triglycerides can be beneficial in weight management strategies .

Liver Disease Treatment

Lipoic acid’s ability to modulate cellular pathways makes it a potential therapeutic agent for liver diseases, where oxidative stress plays a significant role in the pathology .

Synthesis of Hybrid Molecules

The compound has been used in the synthesis of hybrid molecules that combine antioxidant properties with other therapeutic functions, potentially leading to new treatments for various diseases .

作用機序

Target of Action

6-(1,2-Dithiolan-3-yl)hexanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . LA causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .

Mode of Action

LA triggers the expression of many proteins of the antioxidant response . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule . H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .

Biochemical Pathways

The biochemical pathways affected by LA are primarily related to its antioxidant properties. Once taken up by cells, LA is reduced to dihydrolipoic acid (DHLA) in various tissues .

Pharmacokinetics

It is known that la enters the human body with food and is used to treat many diseases . The safety level of LA is considered well studied . Data on the need for a more thorough approach to the composition of la preparations and for the determination of la concentrations and the duration of treatment are being accumulated .

Result of Action

Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . The polyamide exhibits characteristics of an adaptable dynamically crosslinked network through reversible ring-opening reaction of 1,2-dithiolane, enabling self-healing, reusable strong adhesion, and regeneration through decrosslinking and re-crosslinking .

Action Environment

The action environment of LA is primarily the human body, where it enters with food . Environmental factors that may influence the action, efficacy, and stability of LA include the composition of LA preparations, LA concentrations, and the duration of treatment .

特性

IUPAC Name |

6-(dithiolan-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S2/c10-9(11)5-3-1-2-4-8-6-7-12-13-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTNABAOJVZGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627010 | |

| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,2-Dithiolan-3-yl)hexanoic acid | |

CAS RN |

5616-71-7 | |

| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)